

# ethyl 7-aminoheptanoate CAS number and molecular weight

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## Compound of Interest

Compound Name: *Ethyl 7-aminoheptanoate*

Cat. No.: *B073999*

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## An In-depth Technical Guide to Ethyl 7-aminoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ethyl 7-aminoheptanoate**, a key bifunctional molecule in organic synthesis and pharmaceutical development. The document details its physicochemical properties, experimental protocols for its synthesis and application, and its role in the formation of pharmacologically active compounds, with a focus on the signaling pathways of its derivatives.

## Physicochemical Properties

**Ethyl 7-aminoheptanoate** is a versatile building block, featuring a terminal primary amine and an ethyl ester, which makes it a valuable intermediate in the synthesis of more complex molecules.<sup>[1]</sup> Its properties, along with those of its common salt and a key precursor, are summarized below.

Property	Ethyl 7-aminoheptanoate	Ethyl 7-aminoheptanoate Hydrochloride	7-Aminoheptanoic Acid
CAS Number	1117-66-4	29840-65-1	929-17-9
Molecular Formula	C <sub>9</sub> H <sub>19</sub> NO <sub>2</sub>	C <sub>9</sub> H <sub>20</sub> CINO <sub>2</sub>	C <sub>7</sub> H <sub>15</sub> NO <sub>2</sub>
Molecular Weight	173.25 g/mol	209.71 g/mol	145.20 g/mol
Appearance	Not specified	Off-White to Pale Red Solid	White to Almost white powder/crystal
Melting Point	Not specified	119-122°C	189°C (dec.)
Solubility	Not specified	Methanol (Slightly), Water (Slightly)	Not specified

## Experimental Protocols

**Ethyl 7-aminoheptanoate** is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the atypical antidepressant tianeptine.[2][3] Below are representative protocols for the synthesis of its precursor and its utilization in the synthesis of tianeptine.

### 1. Synthesis of 7-Aminoheptanoic Acid from Cycloheptanone

A common route to 7-aminoheptanoic acid, the precursor to **ethyl 7-aminoheptanoate**, involves the Beckmann rearrangement of cycloheptanone oxime followed by hydrolysis.

- Step 1: Oximation of Cycloheptanone.
  - Cycloheptanone is reacted with hydroxylamine hydrochloride in a suitable solvent such as methanol to form cycloheptanone oxime.
- Step 2: Beckmann Rearrangement.
  - The cycloheptanone oxime is treated with a strong acid, typically concentrated sulfuric acid or polyphosphoric acid, to induce rearrangement to the corresponding lactam (caprolactam analog).

- Step 3: Hydrolysis of the Lactam.
  - The resulting lactam is hydrolyzed under acidic conditions, for example, by refluxing with concentrated hydrochloric acid, to yield 7-aminoheptanoic acid hydrochloride.
- Step 4: Neutralization.
  - The hydrochloride salt can be neutralized with a suitable base to afford the free amino acid.

## 2. Fischer Esterification to **Ethyl 7-aminoheptanoate**

The ethyl ester can be prepared from 7-aminoheptanoic acid via Fischer esterification.

- Reactants: 7-Aminoheptanoic acid, absolute ethanol, and a strong acid catalyst (e.g., concentrated sulfuric acid or hydrogen chloride gas).
- Procedure:
  - Suspend 7-aminoheptanoic acid in an excess of absolute ethanol.
  - Add a catalytic amount of concentrated sulfuric acid.
  - Heat the mixture to reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).
  - After completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
  - Extract the **ethyl 7-aminoheptanoate** into an organic solvent.
  - Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
  - Purify the product by vacuum distillation.

## 3. Synthesis of Tianeptine using **Ethyl 7-aminoheptanoate**

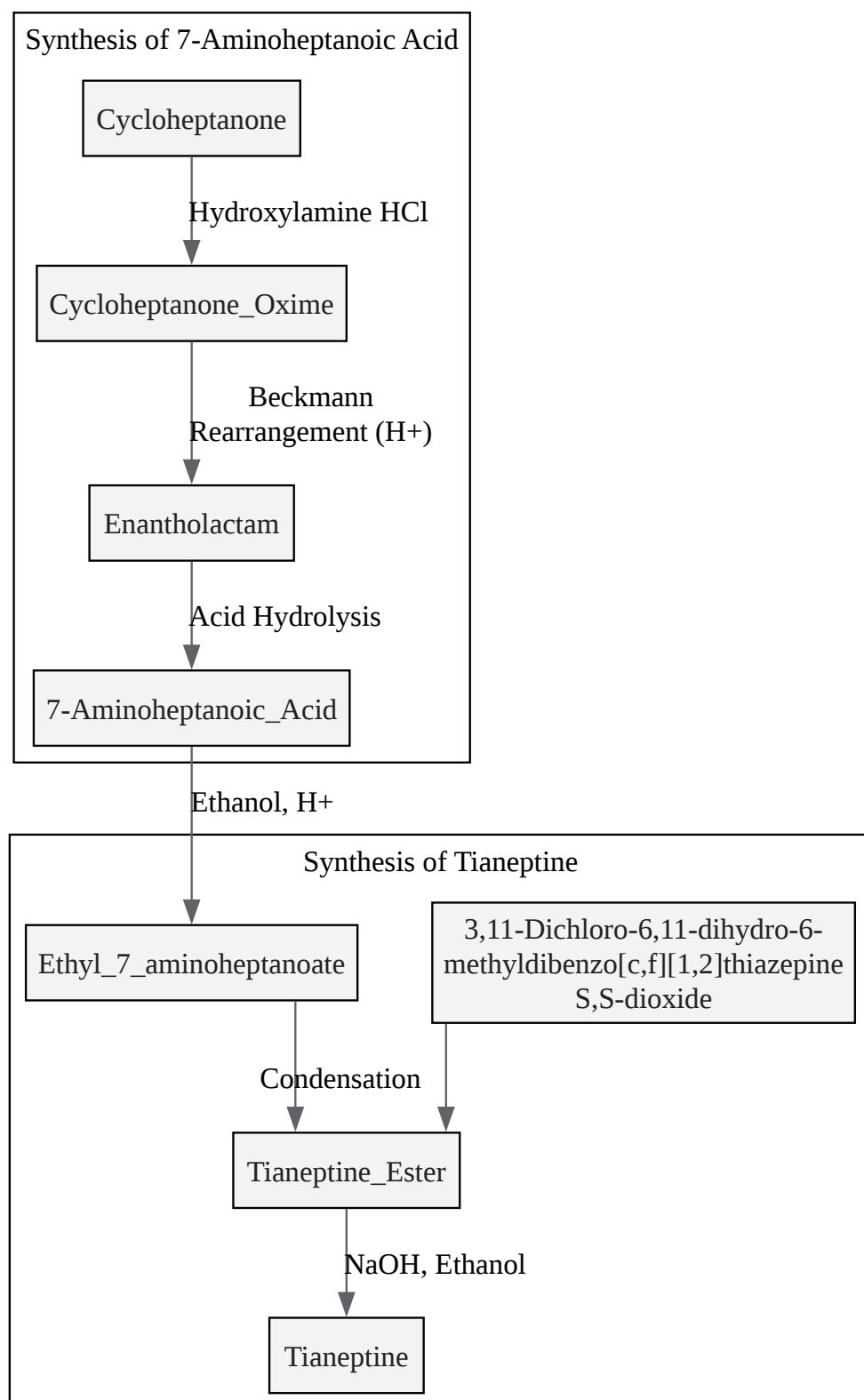
**Ethyl 7-aminoheptanoate** is a key building block in the synthesis of tianeptine.<sup>[2]</sup> The general procedure involves the nucleophilic substitution of a chlorinated dibenzothiazepine core with **ethyl 7-aminoheptanoate**, followed by hydrolysis of the ester.

- Reactants: 3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][4][5]thiazepine S,S-dioxide, **ethyl 7-aminoheptanoate**, a suitable solvent (e.g., nitromethane), and a base for hydrolysis (e.g., sodium hydroxide).
- Procedure:
  - Condense 3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][4][5]thiazepine S,S-dioxide with **ethyl 7-aminoheptanoate** in nitromethane.<sup>[2]</sup> This reaction results in the formation of ethyl 7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][4][5]thiazepin-11-yl)amino]heptanoate S,S-dioxide.
  - Hydrolyze the resulting ethyl ester with sodium hydroxide in refluxing ethanol to yield the sodium salt of tianeptine.<sup>[2]</sup>

## Visualizations of Synthetic and Signaling Pathways

### Synthetic Workflows

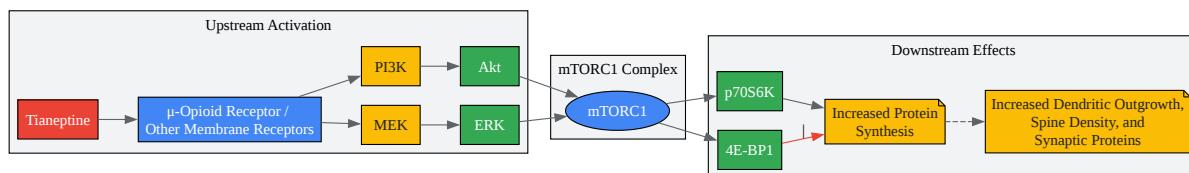
The following diagrams illustrate the synthetic pathways described in the experimental protocols.

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A simplified workflow for the synthesis of 7-aminoheptanoic acid and its use in the synthesis of tianeptine.

### Signaling Pathway of Tianeptine

While **ethyl 7-aminoheptanoate** is primarily a synthetic intermediate, its derivative, tianeptine, exerts its antidepressant effects through the modulation of the glutamatergic system and activation of the mTOR (mechanistic target of rapamycin) signaling pathway.<sup>[4][6][7]</sup> Tianeptine has been shown to activate mTORC1, which in turn phosphorylates downstream targets like 4E-BP1 and p70S6K, leading to increased protein synthesis, dendritic outgrowth, and synaptic plasticity.<sup>[6][7][8]</sup> This activation is mediated through the PI3K/Akt and MEK/ERK pathways.<sup>[6]</sup>



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The signaling pathway of tianeptine, illustrating the activation of mTORC1 and its downstream effects.

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